

in vitroP. falciparum growth inhibition assay protocol for MMV008138

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Compound of Interest		
Compound Name:	MMV008138	
Cat. No.:	B14952336	Get Quote

Application Notes and Protocols

Topic:In VitroPlasmodium falciparum Growth Inhibition Assay Protocol for MMV008138

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malaria, caused by parasites of the genus Plasmodium, remains a significant global health challenge, largely due to the emergence and spread of drug-resistant strains of Plasmodium falciparum[1]. The discovery of new antimalarial agents with novel mechanisms of action is therefore a critical priority. In vitro growth inhibition assays are fundamental tools in this effort, allowing for the screening and characterization of compounds with antiplasmodial activity[2][3].

MMV008138 is an antimalarial compound from the Malaria Box collection that inhibits parasite growth by targeting the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis[4][5]. This pathway is essential for the parasite but is absent in humans, making its enzymes promising drug targets[1][6]. Specifically, MMV008138 has been identified as a potent inhibitor of IspD (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase), the third enzyme in the MEP pathway[5][7]. The active stereoisomer, (1R,3S)-MMV008138, directly inhibits the PfIspD enzyme and parasite growth[4][8].

This document provides a detailed protocol for determining the 50% inhibitory concentration (IC₅₀) of **MMV008138** against asexual, intraerythrocytic stage P. falciparum using the widely

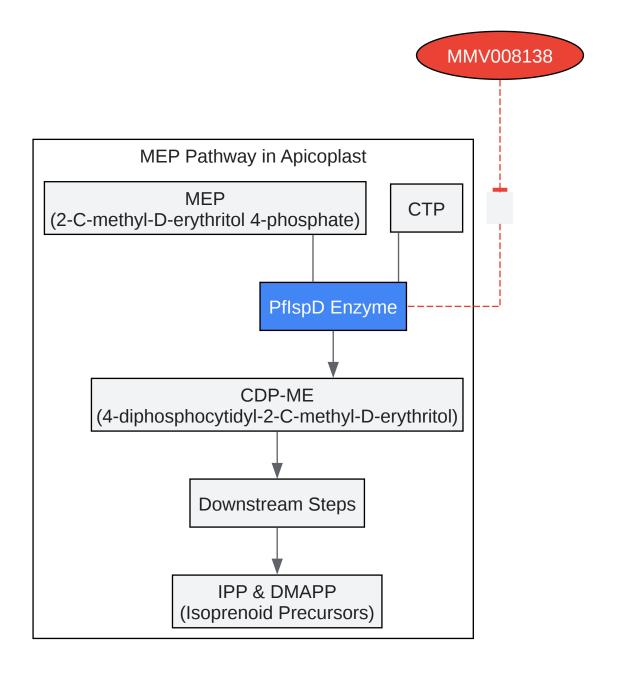


adopted SYBR Green I-based fluorescence assay.

Mechanism of Action of MMV008138

MMV008138 exerts its antimalarial effect by targeting the MEP pathway within the parasite's apicoplast, an essential organelle[7][9]. The compound specifically inhibits the enzyme PflspD, which catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) and cytidine triphosphate (CTP) into cytidinediphosphate methylerythritol (CDP-ME)[4][5]. By blocking this step, MMV008138 prevents the synthesis of essential isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), leading to parasite death[5] [9]. The growth inhibitory effect of MMV008138 can be reversed by supplementing the culture medium with IPP, confirming its specific action on this pathway[5][8].





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Caption: Inhibition of the P. falciparum MEP pathway by MMV008138.

Quantitative Data Summary

The inhibitory activity of **MMV008138** has been quantified against both the isolated enzyme target and whole parasites. The potency can vary based on the parasite strain and the specific stereoisomer tested.



Compound/Iso mer	Target/Strain	Assay Type	IC50 / EC50 (nM)	Reference
MMV008138 (active diastereomer)	P. falciparum	Whole-cell growth	110	[7]
(1R,3S)- MMV008138	P. falciparum (Dd2 strain)	Whole-cell growth	250 ± 70	[8][9]
MMV008138 (stereoisomer mix)	P. falciparum (Dd2 strain)	Whole-cell growth	210 ± 90	[8]
MMV008138 (active diastereomer)	Recombinant PflspD	Enzymatic	7.0	[7]

Dd2 is a multidrug-resistant P. falciparum strain.[10]

Experimental Protocol: SYBR Green I-Based Growth Inhibition Assay

This protocol details the measurement of parasite growth via fluorescence of SYBR Green I dye, which intercalates with parasite DNA[11][12]. The resulting fluorescence intensity is proportional to the amount of parasitic DNA, serving as a robust indicator of parasite proliferation[13].

Principle of the Assay

Synchronized ring-stage P. falciparum parasites are incubated for 72 hours in 96-well plates containing serial dilutions of **MMV008138**. This duration allows for one complete asexual lifecycle. After incubation, a lysis buffer is added to release parasite DNA, followed by the addition of SYBR Green I fluorescent dye. The fluorescence is measured using a plate reader, and the readings are used to calculate the IC₅₀ value of the compound.

Materials and Reagents



- Parasite Strain: P. falciparum (e.g., drug-sensitive 3D7 or drug-resistant Dd2 strain).
- Human Erythrocytes (RBCs): Blood group O+, washed.
- Culture Medium: RPMI-1640 with L-glutamine and HEPES, supplemented with 0.5% Albumax II, hypoxanthine, and gentamicin[3][14].
- Compound Stock: MMV008138 dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM.
- Control Drugs: Chloroquine and/or Artemisinin for comparison.
- Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% w/v Saponin, 0.08% v/v Triton X-100, pH 7.5[11].
- SYBR Green I Dye: 10,000x stock in DMSO (e.g., from Molecular Probes). Prepare a 2x working solution in lysis buffer.
- Equipment and Consumables:
 - Sterile, black, clear-bottom 96-well microtiter plates[11].
 - Humidified modular incubator chamber with gas mixture (5% CO₂, 5% O₂, 90% N₂)[15].
 - o 37°C incubator.
 - Fluorescence plate reader with excitation/emission wavelengths of ~485 nm and ~530 nm, respectively[11].
 - Standard cell culture equipment (biosafety cabinet, centrifuge, pipettes).

Parasite Culture and Synchronization

- Maintain Continuous Culture: Culture P. falciparum in human RBCs at 2-5% hematocrit in complete culture medium at 37°C[3].
- Synchronize Parasites: To ensure a homogenous starting population, synchronize the culture to the ring stage. This is a critical step[2]. A common method is serial 5% D-sorbitol



treatment. When the culture is predominantly in the ring stage, treat with a 5% sterile sorbitol solution for 5-10 minutes at room temperature to lyse mature-stage parasites[2]. Wash the remaining ring-stage parasites with RPMI-1640 and return them to culture. Repeat if necessary to achieve a high degree of synchronicity.

Assay Procedure

- Prepare Drug Plates:
 - Perform serial dilutions of the MMV008138 stock solution in complete culture medium in a separate 96-well plate. A typical final concentration range to test would span from 1 nM to 1000 nM.
 - $\circ\,$ Transfer the diluted compounds to the final black-walled assay plates (e.g., 25 μL per well).
 - Include control wells: parasite culture with no drug (100% growth control) and uninfected RBCs with no drug (0% growth/background control).
- Prepare Parasite Inoculum:
 - Using the synchronized ring-stage culture, prepare a parasite suspension with a starting parasitemia of 0.5% and a final hematocrit of 2% in complete culture medium[16][17].
- Incubation:
 - Add 200 μL of the parasite inoculum to each well of the drug-containing plate[17].
 - Place the plate in a humidified, gassed chamber and incubate at 37°C for 72 hours[16].
- Lysis and Staining:
 - After 72 hours, freeze the plate at -20°C or -80°C for at least 2 hours to lyse the RBCs.
 This step can be repeated to ensure complete hemolysis[18].
 - Thaw the plate at room temperature.



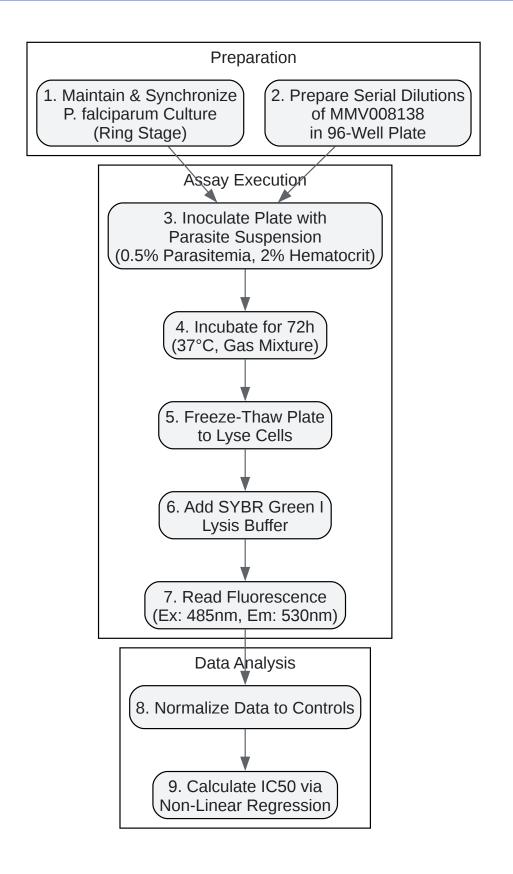
- In a darkened room or under low-light conditions, add 100 μL of SYBR Green I working solution (diluted in lysis buffer) to each well[11].
- Mix gently and incubate the plate in the dark at room temperature for 1-2 hours (can be extended up to 24 hours)[11].
- Fluorescence Reading:
 - Read the plate on a fluorescence plate reader using an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm[11].

Data Analysis

- Background Subtraction: Subtract the average fluorescence value of the uninfected RBC control wells from all other wells.
- Normalization: Express the results as a percentage of the untreated control (100% growth).
 - % Growth Inhibition = 100 [(Fluorescencetest well / Fluorescence100% growth control)
 * 100]
- IC₅₀ Calculation: Plot the percentage of growth inhibition against the log of the drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to determine the IC₅₀ value, which is the concentration of MMV008138 that inhibits parasite growth by 50%.

Experimental Workflow Diagram





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Caption: Workflow for the SYBR Green I P. falciparum growth inhibition assay.



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